
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features both a bromopyridine and an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, in this case, a bromopyridine . The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while substitution could yield various substituted pyridines.
科学的研究の応用
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor binding.
Industry: It may be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline exerts its effects is largely dependent on its interaction with biological targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The isoquinoline moiety may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an isoquinoline.
1-(5-bromopyridin-3-yl)methanamine: Features an amine group instead of an isoquinoline.
2-(5-Bromopyridin-2-yl)propan-2-ol: Contains a hydroxyl group and a different substitution pattern on the pyridine ring.
Uniqueness
What sets 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline apart is its combination of the bromopyridine and isoquinoline moieties, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H13BrN2 |
|---|---|
分子量 |
289.17 g/mol |
IUPAC名 |
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H13BrN2/c15-13-7-14(9-16-8-13)17-6-5-11-3-1-2-4-12(11)10-17/h1-4,7-9H,5-6,10H2 |
InChIキー |
ZOLXICRYPQQVMN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=CN=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
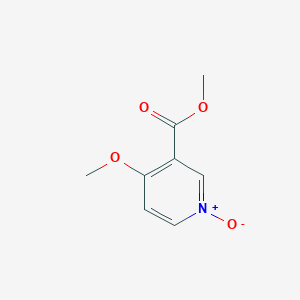
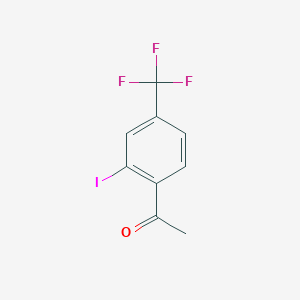
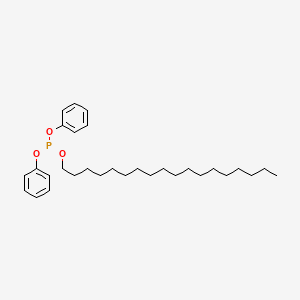



![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
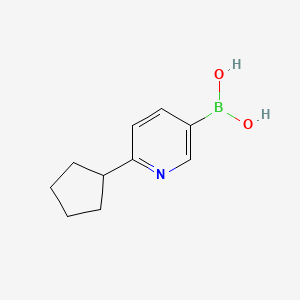
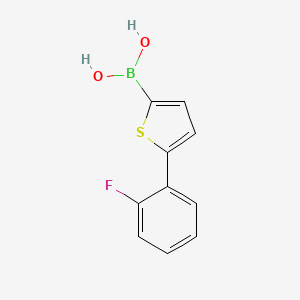

![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)

